molecular formula C17H18F2N4OS B2937437 5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-33-2

5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2937437
CAS No.: 886904-33-2
M. Wt: 364.41
InChI Key: JJMVGKCJYSCCEM-UHFFFAOYSA-N
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Description

5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound provided for research purposes. It belongs to a class of heterocyclic compounds featuring a thiazolo[3,2-b][1,2,4]triazole core, a structure of significant interest in medicinal chemistry. Compounds within this structural class have been investigated as potent inhibitors of the adenosine A2A receptor (A2AR) . The adenosine A2A receptor plays a critical immunosuppressive role within the tumor microenvironment . High levels of extracellular adenosine, often produced by tumors, engage A2AR on immune cells such as T cells and NK cells, inhibiting their cytotoxic functions and allowing tumor growth . Therefore, A2AR antagonists are a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity . The specific molecular structure of this compound, incorporating a 3,4-difluorophenyl group and a pyrrolidine moiety, is designed to modulate this biological target. Research into closely related analogs demonstrates their potential application in the treatment of various cancers, including but not limited to melanoma, colorectal, and lung cancers . This product is intended for in vitro and pre-clinical research to further elucidate the mechanisms of adenosine signaling and to develop novel oncology therapeutics. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4OS/c1-2-13-20-17-23(21-13)16(24)15(25-17)14(22-7-3-4-8-22)10-5-6-11(18)12(19)9-10/h5-6,9,14,24H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMVGKCJYSCCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H15F2N5S\text{C}_{14}\text{H}_{15}\text{F}_2\text{N}_5\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The thiazole and triazole moieties are known to exhibit significant biological activities, including anti-cancer properties. The compound acts by inhibiting key enzymes or receptors that facilitate tumor growth and proliferation.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits:

  • Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines.
  • Antiviral Properties : Preliminary data suggest potential antiviral activity against certain viruses.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerMDA-MB23142.5
AnticancerHCT11664.3
AnticancerMia-PaCa268.4
AntiviralHIVEC50 = 0.24

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines (HCT116, MDA-MB231, Mia-PaCa2), the compound showed promising results with IC50 values indicating moderate to high potency against these lines. The highest activity was observed against MDA-MB231 cells with an IC50 of 42.5 µM .
  • Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects includes the inhibition of specific kinases involved in cell proliferation and survival pathways. This has been supported by molecular docking studies that suggest strong binding affinity to target proteins .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives of this compound. The introduction of various substituents has been shown to modulate its potency and selectivity towards specific cancer types.

Table 2: Research Findings on Derivatives

Derivative NameModificationActivity TypeIC50 (µM)
Compound A4-Fluoro substitutionAnticancer35.0
Compound BMethyl group additionAntiviralEC50 = 0.15

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in aromatic substituents, heterocyclic amines, and alkyl groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID
5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) C₁₉H₁₉F₂N₅OS 411.45 3,4-Difluorophenyl, pyrrolidinyl, ethyl N/A
5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol C₁₈H₂₀Cl₂N₄OS 411.30 3,4-Dichlorophenyl, 3-methylpiperidinyl N/A
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol C₁₉H₂₃FN₄OS 374.48 2-Fluorophenyl, 3-methylpiperidinyl 18434544
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₆H₂₈ClN₅O₃S 526.05 3-Chlorophenyl, piperazinyl, ethoxy 869344-07-0

Key Observations :

  • Halogen Effects: The 3,4-difluorophenyl group in the target compound may offer balanced lipophilicity and metabolic stability compared to dichlorophenyl (higher hydrophobicity) or monofluorophenyl (reduced steric bulk) variants .
  • Amine Substituents: Pyrrolidinyl (5-membered ring) vs. piperidinyl (6-membered) groups alter steric profiles.
  • Alkyl Chains : The ethyl group at position 2 in the target compound may enhance solubility compared to methyl analogs (e.g., ) .

Pharmacological and Biochemical Insights

  • Antifungal Potential: Triazolo-thiadiazoles (e.g., ) inhibit 14α-demethylase lanosterol (CYP51), a key enzyme in ergosterol synthesis. The target compound’s difluorophenyl group may enhance binding to similar fungal targets .
  • Enzyme Interactions : Piperazinyl derivatives () often exhibit serotonin receptor affinity. Substituting pyrrolidinyl for piperazinyl could redirect activity toward adrenergic or dopaminergic pathways .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , such as condensation of intermediates with monochloroacetic acid or thioamide formation .

Computational and Docking Studies

Molecular docking of triazolo-thiadiazoles () with 14α-demethylase (PDB: 3LD6) revealed hydrogen bonding with heme cofactors and hydrophobic interactions with active-site residues. The target compound’s difluorophenyl group may improve π-π stacking with aromatic residues (e.g., Phe228), while pyrrolidinyl could stabilize interactions via van der Waals forces .

Q & A

Q. Key Considerations :

  • Use TLC to monitor reaction progress.
  • Purify via recrystallization in water/acetic acid mixtures .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic Analytical Methodology

  • ¹H NMR : Identify chemical shifts for the pyrrolidinylmethyl group (δ 2.5–3.5 ppm for N-CH₂ and pyrrolidine protons) and the 3,4-difluorophenyl moiety (δ 7.0–7.5 ppm, split patterns due to ortho/meta fluorines) .
  • IR Spectroscopy : Confirm hydroxyl (-OH) stretch (~3200–3400 cm⁻¹) and thiazole C=N/C-S bonds (1600–1500 cm⁻¹) .
  • HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns with acetonitrile/water gradients .

How can researchers optimize the yield of the final product when introducing the pyrrolidinylmethyl moiety?

Q. Advanced Reaction Optimization

  • Solvent Systems : PEG-400 enhances solubility of polar intermediates and facilitates heterogenous catalysis .
  • Catalyst Screening : Test bases like NaH or K₂CO₃ to deprotonate the triazole-thiol intermediate, improving nucleophilic attack on the pyrrolidinylmethyl electrophile .
  • Temperature Control : Maintain 70–80°C to balance reaction rate and side-product formation. Higher temperatures risk decomposition of the thiazole ring .

Q. Data-Driven Adjustment :

  • Use DoE (Design of Experiments) to vary molar ratios (e.g., 1:1.2 triazole:electrophile) and reaction times (1–3 hours) .

How should discrepancies in NMR data for similar triazolo-thiadiazole derivatives be addressed?

Q. Advanced Data Contradiction Analysis

  • Tautomeric Effects : Thione-thiol tautomerism in triazole-thiol precursors can alter NMR shifts. Confirm tautomer stability via pH-controlled DMSO-d₆/D₂O experiments .
  • Dynamic Exchange : Rotamers in the pyrrolidinylmethyl group may split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and assign conformers .
  • Cross-Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) for structural validation .

What in silico methods predict the bioactivity of this compound against fungal targets?

Q. Advanced Computational Screening

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the triazole ring and hydrophobic interactions with the difluorophenyl group .
  • ADME Prediction : SwissADME estimates logP (lipophilicity) and solubility. Adjust substituents (e.g., ethyl vs. methyl groups) to balance membrane permeability and aqueous solubility .

Q. Validation :

  • Correlate docking scores (e.g., binding energy < -8 kcal/mol) with in vitro antifungal assays (e.g., MIC against C. albicans) .

What strategies improve aqueous solubility without compromising bioactivity?

Q. Advanced Formulation Design

  • Salt Formation : Synthesize hydrochloride or sodium salts of the hydroxyl group to enhance ionization. Monitor stability via pH-solubility profiles .
  • Co-Crystallization : Screen co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
  • Prodrug Approach : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo to the active form .

Q. Key Metrics :

  • Measure solubility in PBS (pH 7.4) and simulated gastric fluid.
  • Retain >80% bioactivity in cell-based assays post-modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.